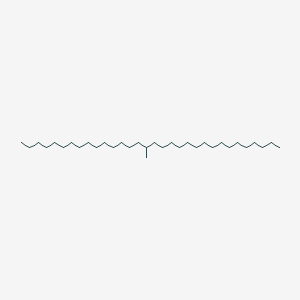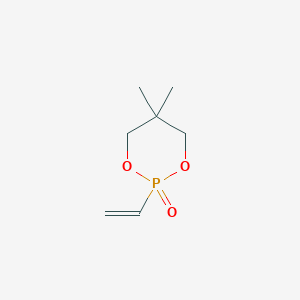
1,3,2-Dioxaphosphorinane, 2-ethenyl-5,5-dimethyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphorinane, 2-ethenyl-5,5-dimethyl-, 2-oxide is a chemical compound known for its unique structure and reactivity. It belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1,3,2-Dioxaphosphorinane, 2-ethenyl-5,5-dimethyl-, 2-oxide typically involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol in the presence of triethylamine. This reaction is carried out in dry toluene to ensure the absence of moisture, which can interfere with the reaction . The industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,3,2-Dioxaphosphorinane, 2-ethenyl-5,5-dimethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to phosphines under specific conditions.
Substitution: The compound can undergo substitution reactions where the ethenyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphosphorinane, 2-ethenyl-5,5-dimethyl-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various organophosphorus compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-ethenyl-5,5-dimethyl-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique reactivity. It can also interact with enzymes and other proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxaphosphorinane, 2-ethenyl-5,5-dimethyl-, 2-oxide can be compared with other similar compounds such as:
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a similar structure but with a chlorine atom instead of an ethenyl group.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: This compound lacks the ethenyl group and has different reactivity and applications. The uniqueness of this compound lies in its ethenyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
60503-97-1 |
|---|---|
Molekularformel |
C7H13O3P |
Molekulargewicht |
176.15 g/mol |
IUPAC-Name |
2-ethenyl-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C7H13O3P/c1-4-11(8)9-5-7(2,3)6-10-11/h4H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
MKFFAFVRQJHDLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COP(=O)(OC1)C=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)
![N,N'-bis[2-(octadecanoylamino)ethyl]decanediamide](/img/structure/B14610397.png)
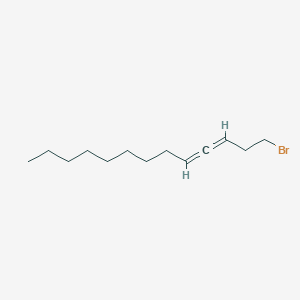
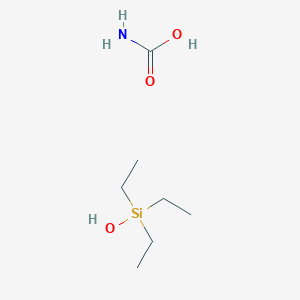
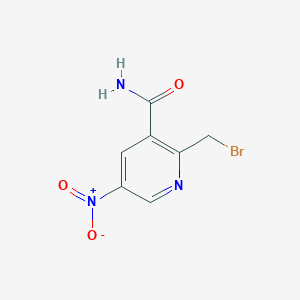
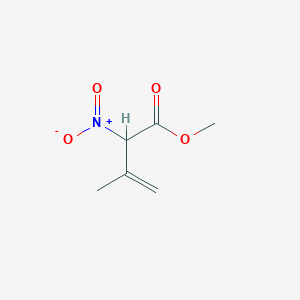
![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)
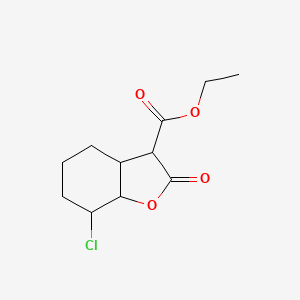
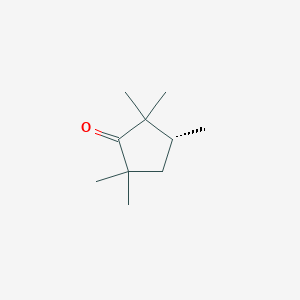
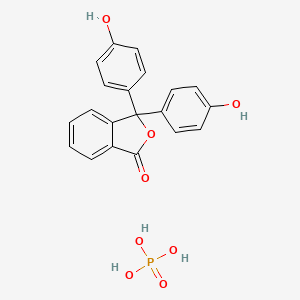

![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)
![Benz[f]isoquinoline, 4-(4-chlorophenyl)-1,2-dihydro-](/img/structure/B14610470.png)
